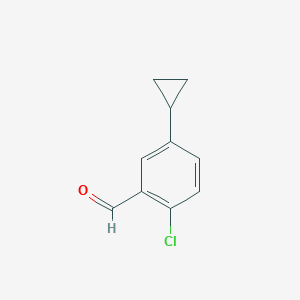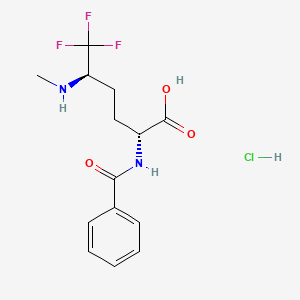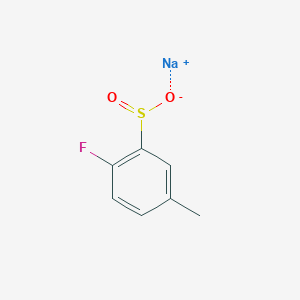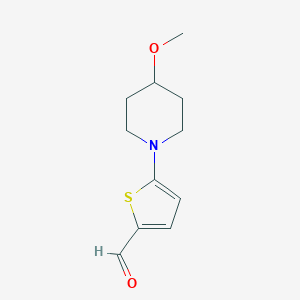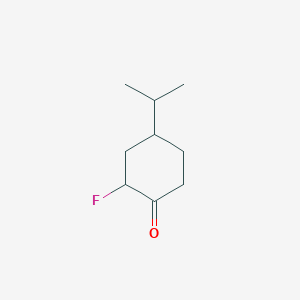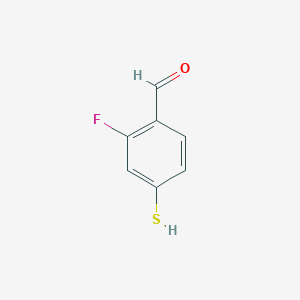
2-Fluoro-4-mercaptobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-mercaptobenzaldehyde: is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of a fluorine atom and a thiol group onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced via halogen exchange reactions. The thiol group can be introduced through thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Example Synthetic Route:
Starting Material: 4-Fluorobenzaldehyde
Thiolation Reaction: Reacting 4-Fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to introduce the thiol group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-Fluoro-4-mercaptobenzaldehyde: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
相似化合物的比较
2-Fluoro-4-mercaptobenzaldehyde: can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the thiol group, making it less reactive in certain biochemical applications.
4-Mercaptobenzaldehyde: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness:
- The combination of a fluorine atom and a thiol group in This compound provides a unique set of reactivity and stability, making it particularly useful in specialized synthetic and research applications.
By understanding the properties and applications of This compound , researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
分子式 |
C7H5FOS |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
InChI 键 |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


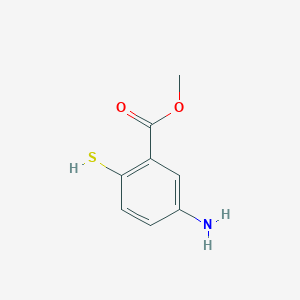
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)
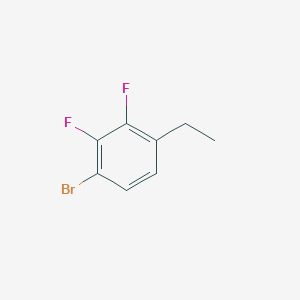

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
